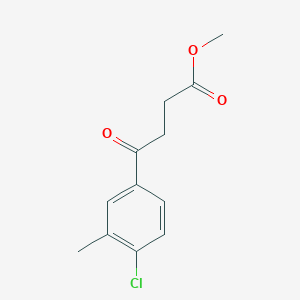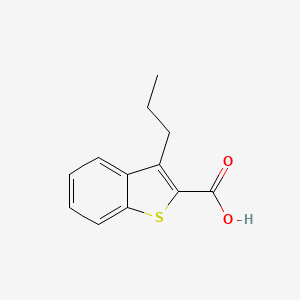
3-Cyano-3-(pyridin-4-yl)propanoicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cyano-3-(pyridin-4-yl)propanoic acid is an organic compound characterized by a cyano group (–CN) and a pyridine ring attached to a propanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
-
Nitrile Addition to Pyridine Derivatives: : One common method involves the addition of a nitrile group to a pyridine derivative. This can be achieved through a nucleophilic substitution reaction where a cyano group is introduced to the pyridine ring.
-
Grignard Reaction: : Another synthetic route involves the use of a Grignard reagent. For instance, 4-bromopyridine can react with a Grignard reagent like ethyl magnesium bromide, followed by carbonation and subsequent hydrolysis to yield 3-Cyano-3-(pyridin-4-yl)propanoic acid.
Industrial Production Methods
Industrial production of 3-Cyano-3-(pyridin-4-yl)propanoic acid typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the cyano group, leading to the formation of carboxylic acids or other oxidized derivatives.
-
Reduction: : Reduction of the cyano group can yield amines or other reduced forms, depending on the reagents and conditions used.
-
Substitution: : The pyridine ring can participate in various substitution reactions, such as nucleophilic aromatic substitution, where different substituents can replace the hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst.
Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amines, alcohols.
Substitution: Halogenated pyridines, alkylated derivatives.
科学研究应用
Chemistry
In organic synthesis, 3-Cyano-3-(pyridin-4-yl)propanoic acid serves as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
The compound’s derivatives are studied for their potential biological activities. For instance, modifications of the pyridine ring can lead to compounds with antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, 3-Cyano-3-(pyridin-4-yl)propanoic acid derivatives are explored for their potential as drug candidates. Their ability to interact with biological targets makes them promising leads in drug discovery.
Industry
In the materials science industry, this compound is used in the synthesis of polymers and other materials with specific properties. Its cyano and pyridine groups contribute to the stability and functionality of these materials.
作用机制
The mechanism by which 3-Cyano-3-(pyridin-4-yl)propanoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
3-Cyano-3-(pyridin-3-yl)propanoic acid: Similar structure but with the cyano group attached to the 3-position of the pyridine ring.
3-Cyano-3-(pyridin-2-yl)propanoic acid: Another isomer with the cyano group at the 2-position.
4-Cyano-4-(pyridin-4-yl)butanoic acid: A longer chain analogue with an additional carbon in the backbone.
Uniqueness
3-Cyano-3-(pyridin-4-yl)propanoic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions. The combination of a cyano group and a pyridine ring in this particular arrangement offers distinct chemical and biological properties compared to its isomers and analogues.
This detailed overview provides a comprehensive understanding of 3-Cyano-3-(pyridin-4-yl)propanoic acid, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
IUPAC Name |
3-cyano-3-pyridin-4-ylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c10-6-8(5-9(12)13)7-1-3-11-4-2-7/h1-4,8H,5H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHKHONVJCCFICQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(CC(=O)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














